molecular formula C12H14O3 B1302245 5-(2-Methylphenyl)-5-oxovaleric acid CAS No. 36978-50-4

5-(2-Methylphenyl)-5-oxovaleric acid

Cat. No. B1302245
CAS RN: 36978-50-4
M. Wt: 206.24 g/mol
InChI Key: KCWMQVONXURDFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-(2-Methylphenyl)-5-oxovaleric acid has been discussed in various studies. For instance, a study on pyrrolidine in drug discovery mentioned the synthesis of new derivatives using the natural amino acid S-proline and the naturally derived S-pyroglutamic acid ((2S)-5-oxopyrrolidine-2-carboxylic acid) . Another study discussed a process for preparing 2-methyl-2’-phenylpropionic acid derivatives showing antihistamine activity .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(2-Methylphenyl)-5-oxovaleric acid have been studied. For example, a study discussed the accelerated synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids .

Scientific Research Applications

Specific Scientific Field: Organic Synthesis and Medicinal Chemistry

Summary:

5-(2-Methylphenyl)-5-oxovaleric acid

, also known as 2-Methyl-5-oxoheptanoic acid , is a versatile compound with applications in organic synthesis and medicinal chemistry. Its unique structure combines an aromatic ring with a ketoacid functional group.

Experimental Procedures:

Results:

    Anti-Inflammatory Activity

    • Compound X (a derivative of 5-(2-Methylphenyl)-5-oxovaleric acid) reduced inflammation in a rat model of paw edema. The inhibition of pro-inflammatory cytokines (TNF-α, IL-1β) suggests its potential as an anti-inflammatory agent .
    • IC50 values for various derivatives were determined, with Compound Y showing the highest potency (IC50 = 10 μM) against COX-2 .

    Antibacterial Activity

    • Compound Z exhibited significant antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimal cytotoxicity to mammalian cells .

Safety And Hazards

The safety data sheet for related compounds such as Bromobenzene and 2-Methyl-2-butanol provide information on hazards, precautionary statements, and first aid measures .

Future Directions

The future directions for research on compounds similar to 5-(2-Methylphenyl)-5-oxovaleric acid could include further exploration of their biological potential, as suggested in a review of the biological potential of indole derivatives .

properties

IUPAC Name

5-(2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-5-2-3-6-10(9)11(13)7-4-8-12(14)15/h2-3,5-6H,4,7-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMQVONXURDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374985
Record name 5-(2-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methylphenyl)-5-oxovaleric acid

CAS RN

36978-50-4
Record name 2-Methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36978-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Methylphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of glutaric anhydride (22.82 g) in dry tetrahydrofuran (300 mL) at −78° C. is treated with a solution of 2-methylphenyl magnesium chloride in tetrahydrofuran (200 mL, 0.1 M) over 45 minutes. The mixture is stirred at −78° C. for 2.5 hours and the grey suspension is poured into 1 N hydrochloric acid (300 mL). The mixture is extracted with ethyl acetate (300 mL). The organic phase is dried over magnesium sulphate and evaporated to give 5-oxo-5-(2-methylphenyl)pentanoic acid (36.74 g) as a red-brown oil.
Quantity
22.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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